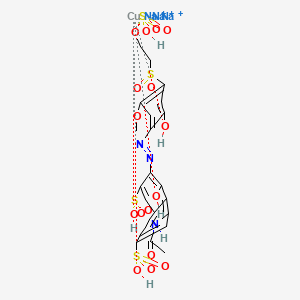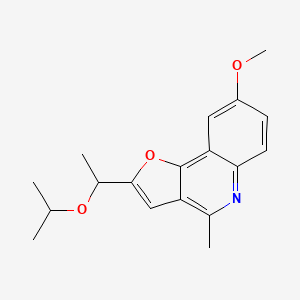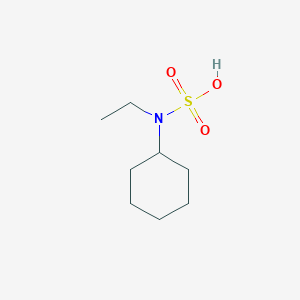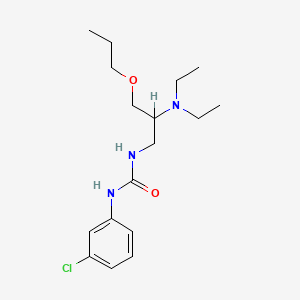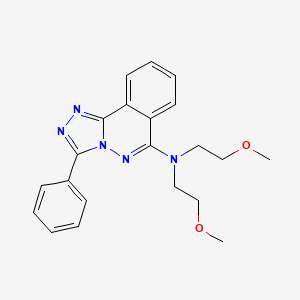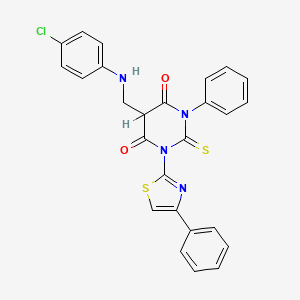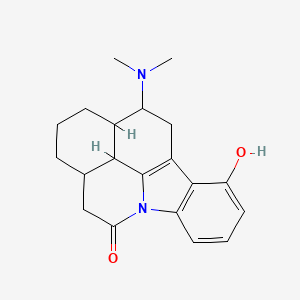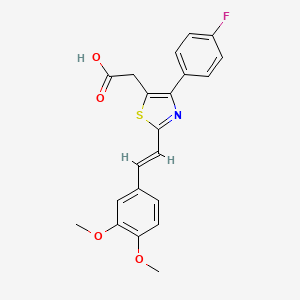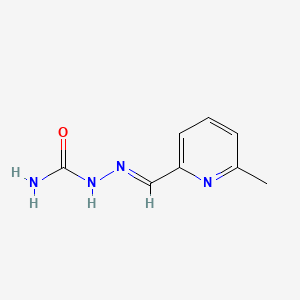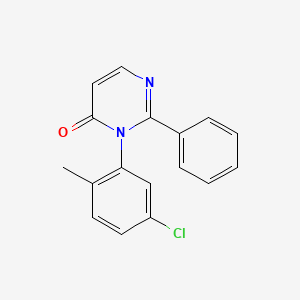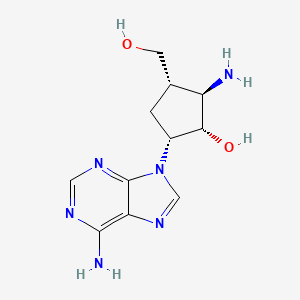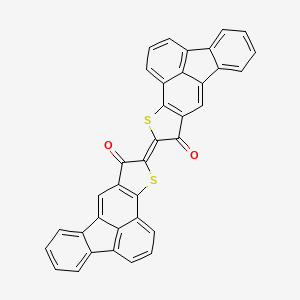
Einecs 248-650-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 248-650-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Méthodes De Préparation
The preparation methods for Einecs 248-650-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: These conditions include temperature, pressure, and the presence of catalysts or solvents that facilitate the reaction.
Analyse Des Réactions Chimiques
Einecs 248-650-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
Einecs 248-650-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development and as a treatment for various diseases.
Mécanisme D'action
The mechanism of action of Einecs 248-650-6 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Einecs 248-650-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 248-517-2: Ammonium dimolybdate
Einecs 234-722-4: Ammonium heptamolybdate
Einecs 235-650-6: Ammonium octamolybdate
Compared to these compounds, this compound may have unique properties or applications that make it particularly valuable in certain contexts. For example, it may have different reactivity, stability, or biological activity that sets it apart from other similar compounds.
Propriétés
Numéro CAS |
27772-09-4 |
|---|---|
Formule moléculaire |
C36H16O2S2 |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
(15E)-15-(16-oxo-14-thiapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8(19),9,11,13(17)-octaen-15-ylidene)-14-thiapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8(19),9,11,13(17)-octaen-16-one |
InChI |
InChI=1S/C36H16O2S2/c37-31-27-15-25-19-9-3-1-7-17(19)21-11-5-13-23(29(21)25)33(27)39-35(31)36-32(38)28-16-26-20-10-4-2-8-18(20)22-12-6-14-24(30(22)26)34(28)40-36/h1-16H/b36-35+ |
Clé InChI |
KXKKHISGEVNMPR-ULDVOPSXSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C4C2=CC5=C(C4=CC=C3)S/C(=C/6\C(=O)C7=C(S6)C8=CC=CC9=C8C(=C7)C1=CC=CC=C91)/C5=O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC5=C(C4=CC=C3)SC(=C6C(=O)C7=C(S6)C8=CC=CC9=C8C(=C7)C1=CC=CC=C91)C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


